molecular formula C18H17N3O3S B11276144 N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B11276144
M. Wt: 355.4 g/mol
InChI Key: UYFICOVWGLEBKT-UHFFFAOYSA-N
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Description

N-(4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)FURAN-2-CARBOXAMIDE stands out due to its unique combination of a thiazole ring and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C18H17N3O3S/c1-11-5-3-6-12(2)16(11)20-15(22)9-13-10-25-18(19-13)21-17(23)14-7-4-8-24-14/h3-8,10H,9H2,1-2H3,(H,20,22)(H,19,21,23)

InChI Key

UYFICOVWGLEBKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

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